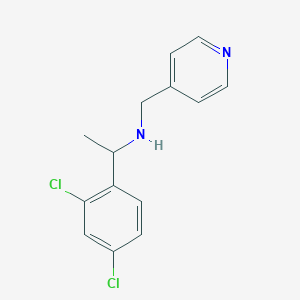
1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dichlorophenyl group and a pyridinylmethyl group attached to an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 4-pyridinemethanol as the primary starting materials.
Formation of Intermediate: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 4-pyridinemethanol in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
類似化合物との比較
Similar Compounds
1-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)ethan-1-amine: Similar structure but with the pyridine ring attached at a different position.
1-(2,4-Dichlorophenyl)-N-(pyridin-2-ylmethyl)ethan-1-amine: Another isomer with the pyridine ring attached at the 2-position.
Uniqueness
1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
特性
分子式 |
C14H14Cl2N2 |
|---|---|
分子量 |
281.2 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H14Cl2N2/c1-10(13-3-2-12(15)8-14(13)16)18-9-11-4-6-17-7-5-11/h2-8,10,18H,9H2,1H3 |
InChIキー |
DKDZDIRNOCIQJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


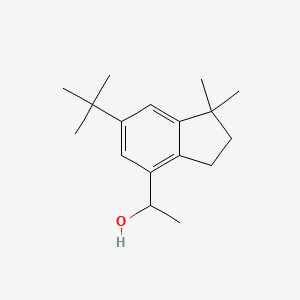
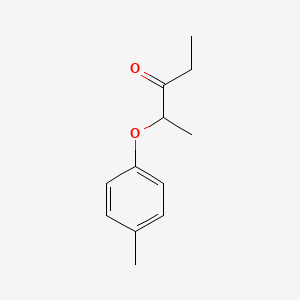
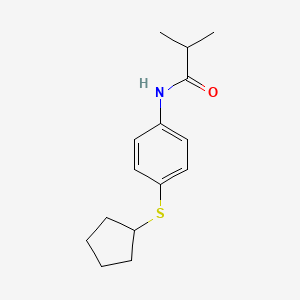
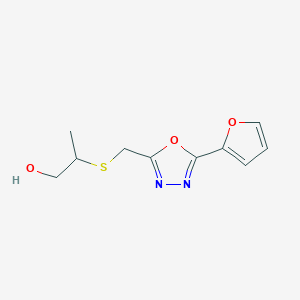
![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)
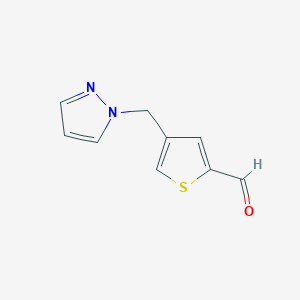

![Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
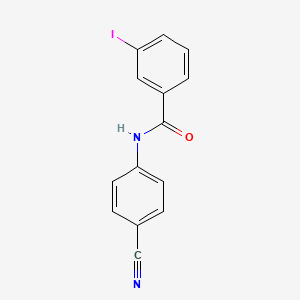
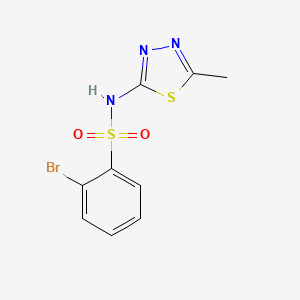
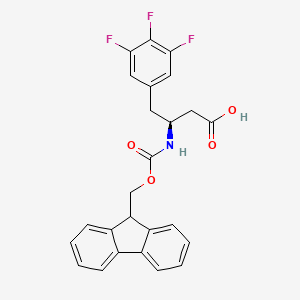
![6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B14897657.png)
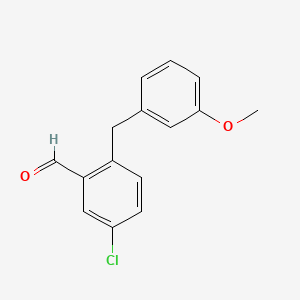
![2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B14897667.png)
